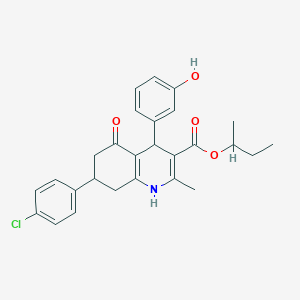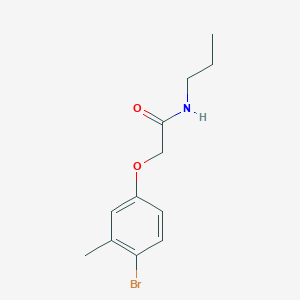
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has gained significant attention in the field of neuroscience research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely expressed in the central nervous system.
Mecanismo De Acción
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of α7 nAChRs, which are involved in the regulation of various physiological processes, including learning and memory, attention, and inflammation. By blocking the activity of α7 nAChRs, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and physiological effects:
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of immune function. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in various disease models, including ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for α7 nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the investigation of its effects in other disease models, the development of more potent and selective α7 nAChR antagonists, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the underlying mechanisms of α7 nAChR modulation and to identify potential downstream targets for therapeutic intervention.
Conclusion:
In conclusion, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a potent and selective antagonist of α7 nAChRs that has significant potential for scientific research in the field of neuroscience. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione and to identify new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with cyclohexylamine to form 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of α7 nAChRs in various physiological and pathological processes. For example, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been used to investigate the involvement of α7 nAChRs in cognitive function, anxiety, depression, and addiction. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been used to study the effects of α7 nAChRs in various disease models, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
3-(cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHAZJYIVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
